molecular formula C12H17NO2S B5104468 N-cyclopentyl-N-methylbenzenesulfonamide

N-cyclopentyl-N-methylbenzenesulfonamide

Cat. No.: B5104468
M. Wt: 239.34 g/mol
InChI Key: QPUDRMSRHAZXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.09799996 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
N-cyclopentyl-N-methylbenzenesulfonamide has been investigated for its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This compound's unique structure may enhance its efficacy against resistant strains of bacteria.

Enzyme Inhibition
Research into the compound's ability to act as an enzyme inhibitor has shown promise in targeting specific kinases implicated in cancer progression. For example, compounds structurally related to this compound have demonstrated activity against Mer kinase, which is associated with various cancers including leukemia and non-small cell lung cancer .

Therapeutic Applications
The compound has been explored for its therapeutic potential in treating inflammatory conditions due to its ability to inhibit COX-2 enzymes, which play a crucial role in inflammation pathways . Its application extends to treating diseases such as rheumatoid arthritis and inflammatory bowel disease.

Biological Research

Receptor Modulation
Studies have indicated that this compound can modulate receptor activity, making it a candidate for drug development targeting specific biological pathways. This modulation could lead to novel treatments for disorders involving receptor dysregulation.

Case Studies

  • Case Study 1: A study on the effects of similar sulfonamide compounds on tumor cell lines demonstrated significant inhibition of cell proliferation when treated with these compounds, suggesting a pathway for therapeutic development .
  • Case Study 2: In vivo studies using xenograft models showed that compounds related to this compound effectively inhibited tumor growth by disrupting kinase signaling pathways .

Industrial Applications

Synthesis of Specialty Chemicals
In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in the production of specialty chemicals.

Table: Comparison of Applications

Application AreaSpecific UsesExamples/Case Studies
Medicinal ChemistryAntimicrobial agentsInhibition of bacterial growth
Enzyme inhibitorsTargeting Mer kinase in cancer therapy
Anti-inflammatory treatmentsCOX-2 inhibition for arthritis
Biological ResearchReceptor modulationModulating activity in signaling pathways
Cancer treatment researchInhibition of tumor cell proliferation
Industrial ApplicationsSynthesis of complex moleculesBuilding blocks for specialty chemicals

Properties

IUPAC Name

N-cyclopentyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-13(11-7-5-6-8-11)16(14,15)12-9-3-2-4-10-12/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUDRMSRHAZXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.